Trichloro(cyclohexylmethyl)silane
Overview
Description
Trichloro(cyclohexylmethyl)silane: is an organosilicon compound with the molecular formula C7H13Cl3Si . It is a colorless liquid with a sharp odor similar to hydrochloric acid. This compound is primarily used as a precursor for forming various cross-linked siloxane polymers .
Mechanism of Action
Target of Action
Trichloro(cyclohexylmethyl)silane is primarily used as a reagent in the synthesis of polycrystalline silicon . It interacts with silicon surfaces during the synthesis process .
Mode of Action
The compound is involved in the hydrosilylation process, a chemical reaction that adds silicon-hydrogen bonds to unsaturated bonds such as carbon-carbon double bonds . This reaction is crucial in the production of silicon-based polymers .
Biochemical Pathways
This compound participates in the synthesis of polycrystalline silicon, a material widely used in the semiconductor industry . The compound undergoes a series of reactions, including hydrolysis and alcoholysis , to produce silicon-based polymers .
Pharmacokinetics
It’s worth noting that the compound has a boiling point of 2203±80 °C at 760 mmHg and a density of 12±01 g/cm3 .
Result of Action
The primary result of this compound’s action is the production of silicon-based polymers . These polymers are essential components in various industries, particularly in the production of semiconductors .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the compound reacts rapidly with moisture , which can affect its stability and efficacy in reactions. Therefore, it is typically stored in a cool, dry, and well-ventilated area .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Chlorination: Trichloro(cyclohexylmethyl)silane can be synthesized by the direct chlorination of cyclohexylmethylsilane. This involves the reaction of cyclohexylmethylsilane with chlorine gas under controlled conditions.
Hydrosilylation: Another method involves the hydrosilylation of cyclohexene with trichlorosilane.
Industrial Production Methods: The industrial production of this compound often involves the direct chlorination method due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors where cyclohexylmethylsilane is exposed to chlorine gas at elevated temperatures .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Trichloro(cyclohexylmethyl)silane undergoes hydrolysis in the presence of water, forming silanols and hydrochloric acid.
Alcoholysis: It reacts with alcohols to form alkoxysilanes and hydrochloric acid.
Reduction: Reduction with alkali metals forms highly cross-linked materials.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Alcoholysis: Methanol or other alcohols.
Reduction: Alkali metals such as sodium or potassium.
Major Products:
Hydrolysis: Silanols and hydrochloric acid.
Alcoholysis: Alkoxysilanes and hydrochloric acid.
Reduction: Cross-linked siloxane polymers.
Scientific Research Applications
Chemistry: Trichloro(cyclohexylmethyl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the production of silane coupling agents, which are used to enhance the adhesion between organic and inorganic materials .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility and functionality .
Industry: This compound is widely used in the production of silicone polymers, which are utilized in a variety of industrial applications, including sealants, adhesives, and coatings .
Comparison with Similar Compounds
Trichlorosilane: Similar in structure but lacks the cyclohexylmethyl group.
Methyltrichlorosilane: Contains a methyl group instead of a cyclohexylmethyl group.
Chlorodimethylsilane: Contains two methyl groups and one chlorine atom.
Uniqueness: Trichloro(cyclohexylmethyl)silane is unique due to its cyclohexylmethyl group, which imparts specific properties such as increased hydrophobicity and improved adhesion to surfaces. This makes it particularly useful in applications requiring strong and durable bonds .
Properties
IUPAC Name |
trichloro(cyclohexylmethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Cl3Si/c8-11(9,10)6-7-4-2-1-3-5-7/h7H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHQHOCDGCGAJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C[Si](Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066364 | |
Record name | Cyclohexane, ((trichlorosilyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18388-16-4 | |
Record name | [(Trichlorosilyl)methyl]cyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18388-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Trichloro(cyclohexylmethyl)silane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018388164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexane, [(trichlorosilyl)methyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexane, ((trichlorosilyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1066364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trichloro(cyclohexylmethyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.408 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRICHLORO(CYCLOHEXYLMETHYL)SILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BAT3GSB9H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Trichloro(cyclohexylmethyl)silane in the context of the research paper?
A1: While the research paper "Hydrosilylation of cyclohexene, 1-methylcyclohexene, and isopropylidenecyclohexane" [] doesn't explicitly mention this compound, it focuses on the hydrosilylation reaction. This reaction often utilizes chlorosilanes, like this compound, as precursors or reagents. Therefore, understanding the properties and reactivity of this compound can be relevant to the broader context of hydrosilylation chemistry discussed in the paper.
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